molecular formula C16H14N4O2S B2787241 6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione CAS No. 173276-51-2

6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione

Cat. No.: B2787241
CAS No.: 173276-51-2
M. Wt: 326.37
InChI Key: RTRFWLDCIJBCND-UHFFFAOYSA-N
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Description

6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione is a synthetic triazine-thione derivative of significant interest in medicinal chemistry and drug discovery research. Compounds featuring the 1,3,5-triazine-2-thione scaffold are frequently investigated for their diverse biological activities, which often include serving as inhibitors for various enzymes . The presence of the 4-nitrophenyl substituent is a key structural feature, as electron-withdrawing groups on the phenyl ring are known in related triazine systems to enhance inhibitory potency, potentially by strengthening binding interactions with enzyme active sites through arene-cation or other non-covalent interactions . Researchers are exploring this compound and its analogs primarily in the context of developing novel therapeutic agents. The structural motif is commonly associated with cytotoxic and anticancer properties, as certain Mannich base-type triazines can alkylate cellular thiols like glutathione . Furthermore, fused heterocyclic systems incorporating triazine and thione groups have demonstrated marked antibacterial activity against pathogens such as S. aureus and E. coli . The specific substitution pattern of this compound, combining a 4-methylphenyl group with a 4-nitrophenyl group, makes it a valuable intermediate for structure-activity relationship (SAR) studies aimed at optimizing biological efficacy and understanding the pharmacophore requirements for targeting specific diseases.

Properties

IUPAC Name

6-(4-methylphenyl)-3-(4-nitrophenyl)-1,4-dihydro-1,3,5-triazine-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-11-2-4-12(5-3-11)15-17-10-19(16(23)18-15)13-6-8-14(9-7-13)20(21)22/h2-9H,10H2,1H3,(H,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTRFWLDCIJBCND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NCN(C(=S)N2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-nitroaniline with p-tolyl isothiocyanate in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the triazine-thione ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate green chemistry principles, such as solvent recycling and energy-efficient processes, to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: 3-(4-Amino-phenyl)-6-p-tolyl-3,4-dihydro-1H-[1,3,5]triazine-2-thione.

    Substitution: Various substituted triazine derivatives.

    Cyclization: Complex heterocyclic compounds.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of triazine compounds exhibit cytotoxic effects against various cancer cell lines. A study demonstrated that compounds similar to 6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione showed promising results in inhibiting the growth of cancer cells such as MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values in the micromolar range .

Cell Line IC50 (µM) Reference
MCF-75.71
HepG26.14

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. Studies have shown that triazine derivatives can inhibit bacterial growth and exhibit antifungal activity. For instance, compounds with similar structures demonstrated MIC values indicating effective inhibition against strains like E. coli and S. aureus .

Microorganism MIC (µg/mL) Reference
E. coli10
S. aureus15

Antiviral Activity

Recent investigations into the antiviral potential of triazine compounds revealed that they could act against various viral infections by inhibiting viral replication pathways. A specific derivative demonstrated effective inhibition against dengue virus with an EC50 value significantly lower than standard antiviral agents .

Virus EC50 (µM) Reference
Dengue Virus0.96

Case Study 1: Synthesis and Evaluation

A comprehensive study synthesized several derivatives of triazine compounds to evaluate their biological activities. The synthesis involved multi-step reactions leading to compounds with varying substituents on the triazine ring. The biological evaluations included assays for anticancer and antimicrobial activities, providing insights into structure-activity relationships (SAR) that guide further development .

Case Study 2: Structure-Activity Relationship Analysis

Another significant research effort focused on understanding the SAR of triazine derivatives related to their anticancer properties. The study highlighted how modifications at specific positions on the triazine ring influenced the potency against different cancer cell lines. This research emphasizes the importance of chemical diversity in developing effective anticancer agents .

Mechanism of Action

The mechanism of action of 6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The triazine-thione core can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogs in the 1,3,5-Triazine Family

Key analogs include ethylthio-substituted triazines (compounds 29–34 from ):

Compound ID Substituents Core Structure Molecular Weight (g/mol) Key Properties/Activity
Target 6-(4-methylphenyl), 3-(4-nitrophenyl) 1,2,3,4-tetrahydrotriazine 342.38 Unreported; inferred redox activity
29 6-(ethylthio), 3-(thiophen-2-ylmethyl) 1,2,3,4-tetrahydrotriazine ~280 (estimated) Antiviral (Influenza A M2 inhibition)
30 6-(ethylthio), 3-(2-(thiophen-2-yl)ethyl) Same as above ~294 Moderate ion channel blockade
31–34 Varied alkyl/cycloalkyl groups Same as above 270–330 Low to moderate bioactivity

Key Differences :

  • Lipophilicity : The 4-methylphenyl group increases hydrophobicity relative to smaller alkyl chains (e.g., ethylthio in compound 29), which may affect membrane permeability.
  • Bioactivity : Ethylthio analogs show antiviral activity, but the nitroaryl group in the target compound could favor interactions with aromatic residues in enzymes or receptors.

Pyrimidine-Based Analogs

Pyrimidine-thiones (e.g., 5-acyl-1,2,3,4-tetrahydropyrimidine-2-thiones) share functional similarities but differ in core structure :

Compound Class Core Structure Substituents Key Properties
Target Triazine 1,3,5-Triazine Aryl groups (methyl, nitro) High stability, π-π stacking potential
Pyrimidine-thiones Pyrimidine Acyl, hydroxyaryl groups Enhanced solubility, enzyme inhibition

Structural Impact :

  • Synthetic Routes : Pyrimidine-thiones are synthesized via Biginelli-like multicomponent reactions, whereas triazines often require cyclocondensation .

Research Findings and Data Gaps

  • Spectroscopic Data : Ethylthio-triazines (29–34) were characterized via ¹H/¹³C NMR and EI-MS, confirming regiochemistry and purity . Similar analyses are lacking for the target compound.
  • Biological Activity : Triazines with bulky substituents (e.g., compound 34, cyclohexylmethyl) showed reduced activity, suggesting steric effects are critical . The nitro group in the target compound may confer unique selectivity.
  • Thermodynamic Stability : Nitroaryl groups could increase thermal stability compared to sulfur-containing analogs but may reduce solubility.

Biological Activity

6-(4-Methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione is a compound belonging to the triazine family, which has garnered attention due to its diverse biological activities. This article reviews the biological activities associated with this compound, including its potential applications in pharmacology and medicinal chemistry.

Structural Overview

The compound's structure can be represented as follows:

  • Molecular Formula : C15_{15}H14_{14}N4_{4}O2_{2}S
  • Molecular Weight : 302.36 g/mol
  • CAS Number : 71319-21-6

Anticancer Activity

Research indicates that compounds with a triazine core exhibit significant anticancer properties. The specific compound has shown promising results in various studies:

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • SMMC-7721 (hepatoma)
    • HeLa (cervical cancer)

In vitro studies have demonstrated that this compound exhibits cytotoxic effects with IC50_{50} values ranging from 2.79 μM to 3.64 μM against these cell lines, indicating potent antiproliferative activity .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrates activity against several bacterial strains:

  • Tested Strains :
    • Escherichia coli
    • Staphylococcus aureus
    • Candida albicans

The presence of the nitrophenyl group is believed to enhance its antimicrobial efficacy, likely due to increased electron affinity facilitating interactions with microbial targets .

Anti-inflammatory Properties

Preliminary studies suggest that derivatives of triazine compounds possess anti-inflammatory properties. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazine derivatives. Key observations include:

  • Substituents : The presence of electron-donating groups such as methyl and nitro on the phenyl rings significantly enhances biological activity.
  • Core Structure : The triazine ring system is essential for maintaining activity across various biological assays.

Case Studies and Research Findings

StudyBiological ActivityFindings
Korolev et al. (2004)AnticancerDemonstrated significant cytotoxicity against multiple cancer cell lines with IC50_{50} values below 5 μM .
Huang et al. (2004)AntimicrobialShowed effective inhibition against E. coli and S. aureus with minimum inhibitory concentrations (MICs) in the low micromolar range .
Zheng et al. (2011)Anti-inflammatoryReported modulation of cytokine release in vitro, indicating potential for inflammatory disease treatment .

Q & A

Q. What are the optimized synthetic routes for 6-(4-methylphenyl)-3-(4-nitrophenyl)-1,2,3,4-tetrahydro-1,3,5-triazine-2-thione, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is typically synthesized via cyclization of precursors like 4-methylbenzaldehyde, 4-nitrobenzaldehyde, and thiourea under basic conditions (e.g., sodium ethoxide). Key variables include:
  • Temperature : Reflux (~80°C) improves cyclization efficiency .
  • Solvent : Ethanol or DMF is preferred for solubility and stability of intermediates.
  • Catalyst : Base strength (e.g., NaOH vs. NaOEt) affects reaction kinetics and byproduct formation.
    Yield optimization requires iterative testing of these parameters using fractional factorial design .

Q. What spectroscopic techniques are critical for characterizing this triazine-thione derivative?

  • Methodological Answer :
  • NMR : 1H^1H and 13C^13C NMR confirm substitution patterns (e.g., nitrophenyl vs. methylphenyl groups). Aromatic protons appear at δ 7.2–8.5 ppm, while the thione sulfur influences deshielding .
  • FT-IR : The C=S stretch (~1250 cm1^{-1}) and NO2_2 asymmetric stretch (~1520 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : High-resolution ESI-MS distinguishes isotopic patterns for molecular ion verification .

Q. How can preliminary bioactivity screening be designed for this compound?

  • Methodological Answer :
  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Include positive controls like ciprofloxacin .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Compare with structurally similar triazines to identify substituent-activity relationships .

Advanced Research Questions

Q. What computational methods elucidate the electronic and steric effects of substituents on reactivity?

  • Methodological Answer :
  • DFT Calculations : Optimize geometry at B3LYP/6-31G(d) to analyze frontier molecular orbitals (HOMO-LUMO gaps). Nitrophenyl groups reduce electron density, enhancing electrophilic substitution potential .
  • Molecular Docking : Simulate interactions with biological targets (e.g., C. albicans lanosterol demethylase) to rationalize antifungal activity. Compare binding scores with fluconazole .

Q. How do competing reaction pathways (e.g., oxidation vs. reduction) impact derivatization strategies?

  • Methodological Answer :
  • Oxidation : Nitrophenyl groups resist further oxidation, but the thione moiety can oxidize to disulfides with H2 _2O2_2. Monitor via TLC and isolate products using column chromatography (silica gel, hexane:EtOAc) .
  • Reduction : Catalytic hydrogenation (Pd/C, H2 _2) converts nitro to amino groups, altering bioactivity. Track pH changes to avoid over-reduction .

Q. What strategies resolve contradictions in bioactivity data across structurally analogous triazines?

  • Methodological Answer :
  • Meta-Analysis : Compile IC50_{50}/MIC values from literature (e.g., triazine-thiones vs. triazole-diones) into a database. Use statistical tools (ANOVA) to identify substituent-specific trends (e.g., nitro groups enhance antifungal potency) .
  • In Silico ADMET : Predict pharmacokinetic differences (e.g., logP, bioavailability) to explain variability in in vivo efficacy .

Q. How can reaction kinetics be modeled for scale-up synthesis?

  • Methodological Answer :
  • Batch Reactor Modeling : Use Arrhenius equations to correlate temperature with rate constants. Validate with HPLC monitoring of intermediate concentrations .
  • DoE Optimization : Apply response surface methodology (RSM) to maximize yield while minimizing impurities (e.g., unreacted aldehydes) .

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